Cas no 1904111-62-1 (N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide)

N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide
- AKOS025375293
- N-benzhydryl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carboxamide
- 4-((1H-imidazol-4-yl)sulfonyl)-N-benzhydryl-1,4-diazepane-1-carboxamide
- 1904111-62-1
- F6512-6668
-
- インチ: 1S/C22H25N5O3S/c28-22(25-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19)26-12-7-13-27(15-14-26)31(29,30)20-16-23-17-24-20/h1-6,8-11,16-17,21H,7,12-15H2,(H,23,24)(H,25,28)
- InChIKey: YPXRHIWCRUWVMM-UHFFFAOYSA-N
- SMILES: S(C1=CN=CN1)(N1CCN(C(NC(C2C=CC=CC=2)C2C=CC=CC=2)=O)CCC1)(=O)=O
計算された属性
- 精确分子量: 439.16781085g/mol
- 同位素质量: 439.16781085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 668
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- XLogP3: 2.2
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-6668-15mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-5mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-20μmol |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-4mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-50mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-3mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-5μmol |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-20mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-30mg |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-6668-10μmol |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide |
1904111-62-1 | 10μmol |
$69.0 | 2023-09-08 |
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamideに関する追加情報
N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide: A Comprehensive Overview
The compound N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide (CAS No. 1904111-62-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of nitrogen atoms in its structure. The molecule's unique combination of functional groups, including the diphenylmethyl group, imidazole sulfonyl moiety, and diazepane ring, makes it a subject of interest in both academic research and industrial development.
Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound. Researchers have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its application in fields such as drug discovery and materials science. The diazepane ring structure is particularly intriguing due to its ability to form stable complexes with metal ions, a property that has been leveraged in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and selectivity, making them ideal candidates for gas storage and separation technologies.
The imidazole sulfonyl group within the molecule contributes significantly to its electronic properties. This functional group is known for its ability to participate in hydrogen bonding and π-π interactions, which are essential for molecular recognition and self-assembly processes. Recent studies have demonstrated that this compound can serve as a versatile building block in supramolecular chemistry, enabling the construction of complex architectures with tailored functionalities.
In the context of drug discovery, the N-(diphenylmethyl) group plays a pivotal role in modulating the compound's pharmacokinetic properties. This group enhances lipophilicity, which is crucial for improving drug absorption and bioavailability. Furthermore, the molecule's ability to interact with biological targets through multiple non-covalent interactions makes it a promising candidate for designing drugs targeting complex diseases such as cancer and neurodegenerative disorders.
Recent research has also explored the application of this compound in catalysis. The diazepane ring structure has been shown to act as a chiral auxiliary in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds. This property is particularly valuable in the pharmaceutical industry, where chirality plays a critical role in drug efficacy and safety.
The synthesis of N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the diazepane ring through cyclization reactions and the subsequent functionalization with the imidazole sulfonyl group. Researchers have employed various catalysts, including transition metal catalysts and enzymes, to streamline these reactions and improve their efficiency.
From an environmental perspective, this compound's potential applications in sustainable chemistry are noteworthy. Its use in developing eco-friendly materials and processes aligns with global efforts to reduce carbon footprints and promote green chemistry practices. For instance, its role in creating biodegradable polymers or catalysts that operate under mild conditions contributes to reducing waste and energy consumption.
In conclusion, N-(diphenylmethyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carboxamide (CAS No. 1904111-62-1) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for advancing research in areas such as drug discovery, materials science, catalysis, and sustainable chemistry. As research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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